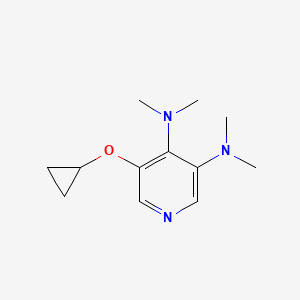
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine is a chemical compound with the molecular formula C13H19N3O This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with four methyl groups attached to the nitrogen atoms at positions 3 and 4 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine ring.
Methylation: The final step involves the methylation of the nitrogen atoms at positions 3 and 4 of the pyridine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halides, such as bromine (Br2) or chlorine (Cl2), are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-diamine: This compound is similar in structure but lacks one methyl group compared to 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-diamine.
5-Cyclopropoxy-N3,N4-dimethylpyridine-3,4-dicarboxamide: Another related compound with different functional groups attached to the pyridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-N,3-N,4-N,4-N-tetramethylpyridine-3,4-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)10-7-13-8-11(12(10)15(3)4)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
KKQXKERKFOPZJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















